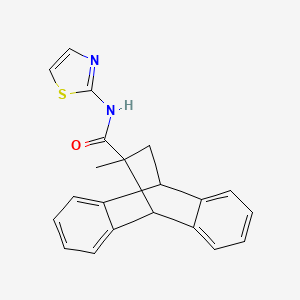
11-methyl-N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“11-methyl-N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide” is a synthetic organic compound that belongs to the class of anthracene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “11-methyl-N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the anthracene core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the thiazole ring: This step may involve the reaction of the anthracene derivative with thiazole precursors under specific conditions.
Carboxamide formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“11-methyl-N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form reduced analogs.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of “11-methyl-N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide” would depend on its specific application. For instance:
Biological activity: It might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Electronic properties: Its unique structure could influence its electronic behavior in materials science applications.
Comparison with Similar Compounds
Similar Compounds
Anthracene derivatives: Compounds like anthracene-9-carboxylic acid, 9,10-dihydroanthracene.
Thiazole derivatives: Compounds like thiazole-4-carboxamide, 2-aminothiazole.
Uniqueness
“11-methyl-N-(1,3-thiazol-2-yl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide” is unique due to its specific combination of anthracene and thiazole moieties, which may impart distinct electronic and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H18N2OS |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
15-methyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C21H18N2OS/c1-21(19(24)23-20-22-10-11-25-20)12-17-13-6-2-4-8-15(13)18(21)16-9-5-3-7-14(16)17/h2-11,17-18H,12H2,1H3,(H,22,23,24) |
InChI Key |
QYEYUIJWYCBKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=NC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















